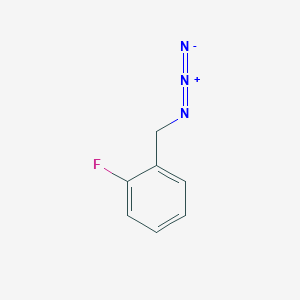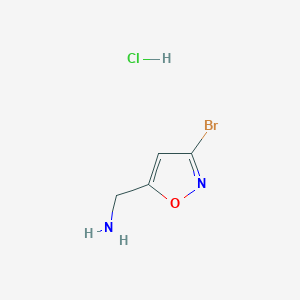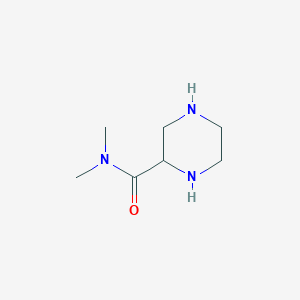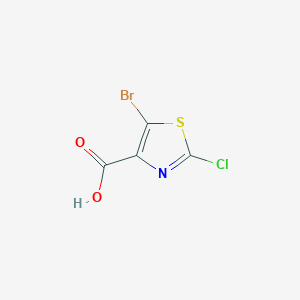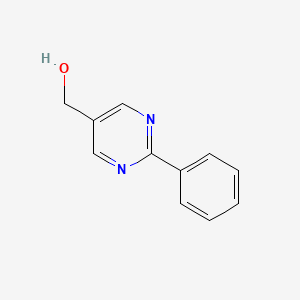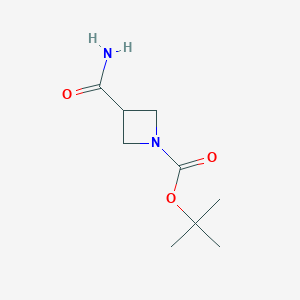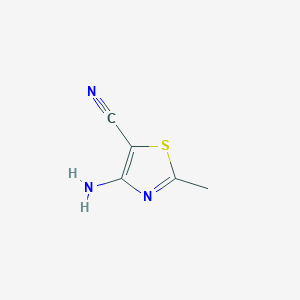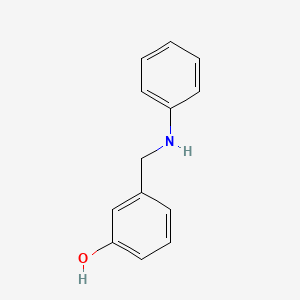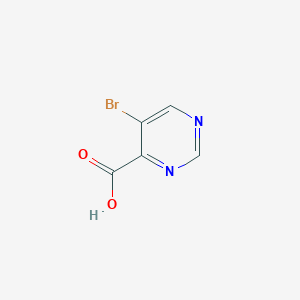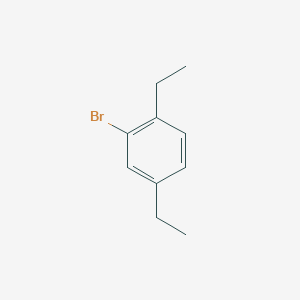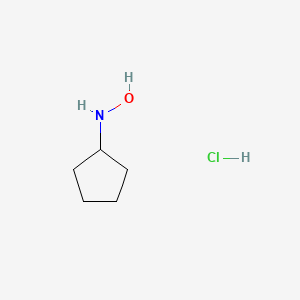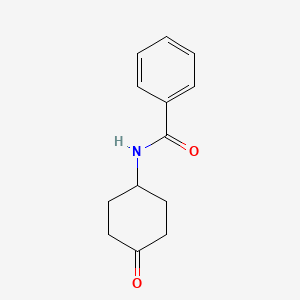
4-苯甲酰胺基环己酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzamido-cyclohexanone is an organic compound with the molecular formula C13H15NO2. It is characterized by a benzamido group attached to a cyclohexanone ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
科学研究应用
4-Benzamido-cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials
生化分析
Biochemical Properties
4-Benzamido-cyclohexanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. 4-Benzamido-cyclohexanone acts as an inhibitor of sEH, thereby affecting the enzyme’s activity and influencing the metabolic pathways it regulates
Cellular Effects
The effects of 4-Benzamido-cyclohexanone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzamido-cyclohexanone can alter the expression of genes involved in inflammatory responses, thereby impacting the overall inflammatory state of the cell . Moreover, this compound may affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 4-Benzamido-cyclohexanone exerts its effects through several mechanisms. It binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various physiological effects. Additionally, 4-Benzamido-cyclohexanone may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzamido-cyclohexanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzamido-cyclohexanone remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Benzamido-cyclohexanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, 4-Benzamido-cyclohexanone can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
4-Benzamido-cyclohexanone is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. By inhibiting this enzyme, the compound affects the metabolism of epoxides, leading to changes in metabolite levels and metabolic flux . Additionally, 4-Benzamido-cyclohexanone may influence other metabolic pathways by interacting with enzymes and cofactors involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-Benzamido-cyclohexanone within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization to target sites . Once inside the cell, 4-Benzamido-cyclohexanone can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-Benzamido-cyclohexanone is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Benzamido-cyclohexanone may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-cyclohexanone typically involves the reaction of cyclohexanone with benzamide under specific conditions. One common method includes the use of cyclohexanone oxime, which is rearranged in the presence of sulfuric acid to form ε-caprolactam. This intermediate is then further reacted with benzoyl chloride to yield 4-Benzamido-cyclohexanone .
Industrial Production Methods: Industrial production of 4-Benzamido-cyclohexanone often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反应分析
Types of Reactions: 4-Benzamido-cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
作用机制
The mechanism of action of 4-Benzamido-cyclohexanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Cyclohexanone: A precursor in the synthesis of 4-Benzamido-cyclohexanone.
Benzamide: Another precursor used in its synthesis.
Caprolactam: An intermediate in the production process.
Uniqueness: 4-Benzamido-cyclohexanone is unique due to its specific structure, which combines the properties of both cyclohexanone and benzamide. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
属性
IUPAC Name |
N-(4-oxocyclohexyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHGSPGFVCBGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73204-06-5 |
Source


|
| Record name | Benzamide, 4-(4-oxocyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


